3-Chloro-5-iodophenol
Overview
Description
3-Chloro-5-iodophenol is an organic compound with the molecular formula C6H4ClIO. It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with chlorine and iodine atoms, respectively. This compound is known for its versatility in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-iodophenol. For instance, the compound should be handled with care due to potential hazards. It may cause skin irritation, eye irritation, and respiratory discomfort . Moreover, its disposal should follow proper regulations for halogenated organic compounds to minimize environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution and electrophilic halogenation. One common method involves the iodination of 3-chlorophenol using iodine and an oxidizing agent such as sodium iodate. The reaction typically occurs under mild conditions, with the iodine substituting the hydrogen atom at the 5-position of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the halogenated phenol to less substituted phenols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include various substituted phenols.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Less halogenated phenols or completely dehalogenated phenols.
Scientific Research Applications
3-Chloro-5-iodophenol has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions where it acts as an aryl halide partner.
Medicinal Chemistry: This compound serves as a precursor for the synthesis of various drug molecules, especially those containing an iodophenol moiety.
Environmental Science: this compound is studied for its sorption properties, which are important for removing contaminants from water and soil.
Comparison with Similar Compounds
3-Chlorophenol: Similar in structure but lacks the iodine atom, making it less reactive in certain halogenation reactions.
5-Iodophenol: Lacks the chlorine atom, affecting its reactivity and electronic properties.
2-Chloro-5-iodophenol: Another isomer with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 3-Chloro-5-iodophenol is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This dual substitution enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-chloro-5-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIBNUEBBJVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698909 | |
Record name | 3-Chloro-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861347-86-6 | |
Record name | 3-Chloro-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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